molecular formula C7H7Br2NO B8465764 5-Bromo-1-(2-bromoethyl)pyridin-2(1H)-one

5-Bromo-1-(2-bromoethyl)pyridin-2(1H)-one

Cat. No. B8465764
M. Wt: 280.94 g/mol
InChI Key: MDFSFHJKQYPUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(2-bromoethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H7Br2NO and its molecular weight is 280.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-(2-bromoethyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-(2-bromoethyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-1-(2-bromoethyl)pyridin-2(1H)-one

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

5-bromo-1-(2-bromoethyl)pyridin-2-one

InChI

InChI=1S/C7H7Br2NO/c8-3-4-10-5-6(9)1-2-7(10)11/h1-2,5H,3-4H2

InChI Key

MDFSFHJKQYPUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1Br)CCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-1-(2-hydroxyethyl)pyridin-2(1 H)-one (460 mg, 2110 μmol) in CH2Cl2 (5 mL) at 0° C. under nitrogen was added phosphorous tribromide (595 μL, 6329 μmol). A precipitate formed at 0° C. The reaction mixture was heated at 40° C. for 3 days. The mixture was partitioned between CH2Cl2 and 5% NaHCO3 (vigorous gas evolution). The aqueous was extracted with CH2Cl2 (2×10 mL). The combined organics were dried over MgSO4, and concentrated to a white solid. MS (ESI pos. ion) m/z (MH+): 279/281/283. Calc'd exact mass for C7H7Br2NO: 278.
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